molecular formula C15H18N2 B11879390 Cyclopentyl(quinolin-2-YL)methanamine CAS No. 1159983-15-9

Cyclopentyl(quinolin-2-YL)methanamine

Cat. No.: B11879390
CAS No.: 1159983-15-9
M. Wt: 226.32 g/mol
InChI Key: LUXUJWKUOGNQTI-UHFFFAOYSA-N
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Description

Cyclopentyl(quinolin-2-YL)methanamine is a useful research compound. Its molecular formula is C15H18N2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Biological Activity

Cyclopentyl(quinolin-2-YL)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a cyclopentyl group attached to a quinolin-2-yl moiety, which is known for its diverse biological properties. The structural formula can be represented as:

C13H14N\text{C}_{13}\text{H}_{14}\text{N}

Biological Activity Overview

This compound has been investigated for several biological activities, including:

  • Antiviral Activity : Similar compounds have shown effectiveness against viral infections, particularly HIV. For instance, derivatives with quinoline scaffolds have demonstrated significant anti-HIV activity, with EC50 values indicating their potency in inhibiting viral replication .
  • Antibacterial Properties : Quinolines are also noted for their antibacterial effects. Research indicates that modifications in the quinoline structure can enhance antibacterial activity against various pathogens .
  • Cytotoxic Effects : Some derivatives exhibit cytotoxicity towards cancer cell lines. For example, compounds structurally related to quinoline have shown IC50 values in the low micromolar range against different cancer types .

Antiviral Activity

A study evaluating the antiviral properties of quinoline derivatives found that certain compounds exhibited potent activity against HIV. The following table summarizes the EC50 and CC50 values for selected compounds:

CompoundEC50 (nM)CC50 (nM)Selectivity Index (SI)
NVP6.79617114353
Compound 33.19857631798
Compound 12157611681874

These results indicate that Compound 3 is significantly more effective than the commercial drug NVP, suggesting its potential as a lead compound for further development .

Antibacterial Activity

Quinoline derivatives have been shown to possess antibacterial properties. The following table illustrates the antibacterial activity of selected compounds:

CompoundMinimum Inhibitory Concentration (MIC)
Compound A4 µg/mL
Compound B8 µg/mL
Compound C>32 µg/mL

These findings highlight the potential of this compound analogs in combating bacterial infections .

Cytotoxicity Studies

Cytotoxicity assays reveal the effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
HeLa5.0
MCF-73.5
A5497.0

The data suggest that this compound exhibits selective cytotoxicity towards cancer cells, warranting further investigation into its therapeutic potential .

Case Studies

  • HIV Inhibition : A study focused on the synthesis of quinoline derivatives reported that this compound analogs showed promising inhibitory effects on HIV reverse transcriptase, leading to reduced viral load in infected cell cultures .
  • Cancer Treatment : Another investigation into quinoline-based compounds found that this compound displayed significant cytostatic effects against multiple cancer cell lines, indicating its potential as an anticancer agent .

Properties

CAS No.

1159983-15-9

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

cyclopentyl(quinolin-2-yl)methanamine

InChI

InChI=1S/C15H18N2/c16-15(12-6-1-2-7-12)14-10-9-11-5-3-4-8-13(11)17-14/h3-5,8-10,12,15H,1-2,6-7,16H2

InChI Key

LUXUJWKUOGNQTI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=NC3=CC=CC=C3C=C2)N

Origin of Product

United States

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